molecular formula C19H27N3O B2608444 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide CAS No. 2249257-15-4

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B2608444
CAS No.: 2249257-15-4
M. Wt: 313.445
InChI Key: YEMAKUNMCVVPLY-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a cyanocyclohexyl moiety, and a methylpyridinyl acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with tert-butylamine and cyanide sources under controlled conditions to form the cyanocyclohexyl intermediate.

    Coupling with methylpyridinyl acetamide: The intermediate is then coupled with 6-methylpyridin-3-yl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to enhance reaction rates.

    Automated synthesis equipment: to ensure consistency and scalability.

    Purification techniques: like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted products with new functional groups replacing the cyanide.

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-chloropyridin-3-yl)acetamide: Similar structure with a chlorine atom instead of a methyl group.

    N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-ethylpyridin-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl and cyanocyclohexyl moieties contribute to its stability and reactivity, while the methylpyridinyl acetamide group enhances its potential for biological interactions.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14-5-6-15(12-21-14)11-17(23)22-19(13-20)9-7-16(8-10-19)18(2,3)4/h5-6,12,16H,7-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMAKUNMCVVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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